molecular formula C2H4N2O B081743 4,5-Dihydro-1,2,3-oxadiazole CAS No. 13589-37-2

4,5-Dihydro-1,2,3-oxadiazole

Cat. No. B081743
CAS RN: 13589-37-2
M. Wt: 72.07 g/mol
InChI Key: JKNSMBZZZFGYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-1,2,3-oxadiazole, also known as oxadiazoline, is a heterocyclic compound that has been the subject of extensive scientific research due to its diverse range of applications in various fields. The compound is synthesized using a variety of methods, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 4,5-Dihydro-1,2,3-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. The compound has been shown to interact with various biological targets, including DNA, RNA, and proteins.

Biochemical And Physiological Effects

Studies have shown that 4,5-Dihydro-1,2,3-oxadiazole has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,5-Dihydro-1,2,3-oxadiazole in lab experiments is its diverse range of biological activities. The compound has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile tool for researchers. However, one limitation of using 4,5-Dihydro-1,2,3-oxadiazole in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, and caution should be exercised when working with it.

Future Directions

There are many future directions for research on 4,5-Dihydro-1,2,3-oxadiazole. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, the compound's mechanism of action and its interactions with biological targets should be further explored to gain a better understanding of its biological activities. Finally, the potential toxicity of 4,5-Dihydro-1,2,3-oxadiazole should be investigated further to determine its safety for use in various applications.
Conclusion
In conclusion, 4,5-Dihydro-1,2,3-oxadiazole is a heterocyclic compound that has been the subject of extensive scientific research. The compound has a diverse range of applications in various fields, including the pharmaceutical industry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4,5-Dihydro-1,2,3-oxadiazole is necessary to fully understand its potential applications and limitations.

Synthesis Methods

There are several methods for synthesizing 4,5-Dihydro-1,2,3-oxadiazole. One of the most common methods involves the reaction of hydrazides with carboxylic acids or their derivatives. Another method involves the reaction of nitriles with hydrazine hydrate in the presence of a strong acid catalyst. The reaction of 1,2-diketones with hydrazine hydrate is also a viable method for synthesizing 4,5-Dihydro-1,2,3-oxadiazole.

Scientific Research Applications

4,5-Dihydro-1,2,3-oxadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, the compound has been investigated as a potential drug candidate due to its diverse range of biological activities. It has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

properties

CAS RN

13589-37-2

Product Name

4,5-Dihydro-1,2,3-oxadiazole

Molecular Formula

C2H4N2O

Molecular Weight

72.07 g/mol

IUPAC Name

4,5-dihydrooxadiazole

InChI

InChI=1S/C2H4N2O/c1-2-5-4-3-1/h1-2H2

InChI Key

JKNSMBZZZFGYCB-UHFFFAOYSA-N

SMILES

C1CON=N1

Canonical SMILES

C1CON=N1

Other CAS RN

13589-37-2

synonyms

4,5-dihydro-1,2,3-oxadiazole

Origin of Product

United States

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